molecular formula C19H13FO3 B15030410 3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B15030410
M. Wt: 308.3 g/mol
InChI Key: CPIDBCGNLZQUOH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones This compound is characterized by its fused ring structure, which includes a furan ring and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the synthesis may proceed through the formation of an intermediate chalcone, followed by cyclization using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Uniqueness

3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

CPIDBCGNLZQUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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